molecular formula C19H19N3O4S B6534564 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021249-98-8

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B6534564
CAS No.: 1021249-98-8
M. Wt: 385.4 g/mol
InChI Key: JNQZSHKWAOFWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a 3-methyl-1,2-oxazol-5-yl moiety. This structure incorporates both a sulfonamide group and an oxazole ring, which are pharmacologically significant scaffolds known to impart a wide range of biological activities . Oxazole derivatives, in particular, have been extensively studied in medicinal chemistry and are reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties in research settings . This compound is provided as a high-purity material for research and development purposes, strictly within laboratory settings. It is intended for research use only and is not approved for human consumption, diagnostic, or therapeutic use of any kind. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-12-18(26-21-14)20-19(23)16-8-10-17(11-9-16)27(24,25)22(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQZSHKWAOFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Its structure incorporates a sulfamoyl group and an oxazole ring, which are known to contribute to its biological effects.

The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of 385.4 g/mol. The compound's structure includes functional groups that are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
CAS Number1021249-98-8
SMILES RepresentationCc1cc(NC(=O)c2ccc(S(=O)(=O)N(C)Cc3ccccc3)cc2)on1

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound possess significant antimicrobial properties. The presence of the sulfamoyl group is particularly noted for its role in inhibiting bacterial growth, as seen in studies involving sulfonamide derivatives which have demonstrated efficacy against various pathogens .

Anticancer Potential

The oxazole moiety in this compound has been implicated in anticancer activity. Oxazole derivatives have shown promise in targeting multiple cancer pathways, including apoptosis and cell cycle regulation. Studies have reported that similar benzamide derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for further investigation into the anticancer properties of this compound .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Molecular Interactions : Binding interactions with DNA or RNA can disrupt cellular processes, leading to apoptosis in cancer cells.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed with similar compounds, indicating a potential pathway for therapeutic effects .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of benzamide derivatives, including those with oxazole rings. The results indicated that these compounds exhibited significant inhibition against gram-positive and gram-negative bacteria, supporting the hypothesis that structural components like the sulfamoyl group enhance antimicrobial properties .

Study 2: Anticancer Activity

In another research effort, a series of benzamide derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds similar to this compound displayed potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar sulfonamide compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the sulfonamide structure can enhance activity against resistant strains .

Case Study: Structure-Activity Relationship (SAR)

A series of experiments were conducted to evaluate the SAR of sulfamoyl derivatives. The findings revealed that the introduction of different substituents on the benzene ring significantly influenced the antibacterial potency. The presence of the oxazole moiety was particularly noted for enhancing solubility and bioactivity, making these compounds promising candidates for further development .

Molecular Interactions

The compound's molecular interactions have been studied using computational methods to predict binding affinities with target proteins. Molecular docking studies suggest that 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide interacts favorably with enzymes involved in bacterial cell wall synthesis and folate metabolism. These interactions are critical for its potential use as an antibiotic .

Potential Drug Development

Given its promising biological activity, this compound is being explored for development as a novel antimicrobial agent. Its unique structure allows for modifications that could lead to derivatives with improved efficacy and reduced side effects. The ongoing research aims to optimize its pharmacokinetic properties through structural variations while maintaining its antimicrobial efficacy.

Data Table: Summary of Research Findings

Study Focus Findings Reference
Antimicrobial ActivitySignificant activity against multiple bacterial strains
Structure-Activity RelationshipModifications enhance potency; oxazole increases solubility
Molecular DockingFavorable binding with bacterial enzymes involved in cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide with analogous compounds, focusing on structural modifications, biological activities, and applications.

Sulfamoyl Benzamides with Varying Heterocycles

Compound Name Heterocycle Modifications Biological Activity Key Differences vs. Target Compound
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole ring with 4-methoxyphenyl Antifungal (C. albicans) Oxadiazole vs. 1,2-oxazole; higher antifungal potency due to extended aromatic substitution
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl-ethyl sulfamoyl + furyl-oxadiazole Antifungal (C. albicans) Bulkier sulfamoyl group reduces solubility but improves membrane penetration
BJ01991 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide Cyclohexyl-ethyl sulfamoyl + 1,2-oxazole Unknown (structural analog) Similar scaffold but altered sulfamoyl substituents; potential for varied pharmacokinetics

Compounds with Modified Sulfamoyl or Benzamide Groups

Compound Name Structural Modifications Biological Activity Key Differences vs. Target Compound
MZO-2 : Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate Ethanimidate ester + dimethoxyphenyl Anti-inflammatory (in vivo mouse models) Ester group increases bioavailability; dimethoxy substitution enhances anti-inflammatory efficacy
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide Cyclopropylamine + ethylamino-oxadiazole Unknown (probable kinase inhibitor) Cyclopropyl group may improve metabolic stability; oxadiazole substitution alters target selectivity
2-methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide Thioether-linked triazole + toluidino group Probable anticancer/antiviral (based on class) Triazole-thioether system introduces redox activity; toluidino group may enhance DNA binding

Key Trends in Structure-Activity Relationships (SAR)

1,3,4-Oxadiazoles (e.g., LMM5/LMM11) exhibit stronger antifungal activity due to extended π-π stacking with fungal enzyme active sites .

Sulfamoyl Substitutions :

  • Benzyl-methyl sulfamoyl (target compound) balances lipophilicity and solubility, whereas cyclohexyl-ethyl groups (BJ01991) increase hydrophobicity, affecting tissue distribution .

Biological Activity :

  • Antifungal activity correlates with electron-deficient heterocycles (e.g., oxadiazoles) and polar sulfamoyl groups .
  • Anti-inflammatory or anticancer activity often requires additional functional groups (e.g., dimethoxyphenyl in MZO-2) for target modulation .

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

A common route involves the sulfonation of 4-substituted benzoic acid precursors. For example:

  • Chlorosulfonation : Treating methyl 4-aminobenzoate with chlorosulfonic acid generates methyl 4-(chlorosulfonyl)benzoate.

  • Amination : Reacting the chlorosulfonyl intermediate with N-benzyl-N-methylamine in dichloromethane (DCM) yields the sulfonamide.

  • Hydrolysis : Saponification of the methyl ester using aqueous NaOH produces the free carboxylic acid.

Representative Conditions :

StepReagentsSolventTemperatureYield
1ClSO₃HDCM0–5°C75%
2BenzylmethylamineDCM25°C82%
3NaOH (2M)MeOH/H₂OReflux95%

Alternative Route: Direct Sulfamoylation

An alternative approach employs in situ generation of the sulfamoyl group via reaction of 4-aminobenzoic acid with benzylmethylsulfamoyl chloride. This method avoids harsh sulfonation conditions but requires prior synthesis of the sulfamoyl chloride.

Synthesis of 3-Methyl-1,2-oxazol-5-amine

Cyclization of β-Ketoamides

The Robinson-Gabriel synthesis is effective for oxazole formation:

  • Formation of β-Ketoamide : Reacting ethyl acetoacetate with hydroxylamine hydrochloride forms the corresponding β-ketoamide.

  • Cyclodehydration : Treating with phosphorus oxychloride (POCl₃) induces cyclization to 3-methyl-1,2-oxazol-5-amine.

Optimized Conditions :

  • POCl₃ (2.5 equiv), toluene, 110°C, 4 h

  • Yield: 68%

Nitrile Oxide Cycloaddition

A Huisgen [3+2] cycloaddition between a nitrile oxide and acetylene provides regioselective oxazole synthesis:

  • Nitrile Oxide Generation : Treating chloroacetaldoxime with NaHCO₃.

  • Cycloaddition : Reacting with propiolamide to form the oxazole core.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating Fragment A as an acid chloride (using thionyl chloride) allows coupling with Fragment B in the presence of triethylamine:

  • Conditions : SOCl₂ (1.2 equiv), DCM, 0°C → 25°C, 2 h

  • Coupling : Fragment B, Et₃N (2 equiv), DCM, 0°C → 25°C, 12 h

  • Yield : 78%

Uranium/Guanidinium Reagents

Using HATU or HOBt/DCC improves yields in polar aprotic solvents (e.g., DMF):

  • Conditions : HATU (1.1 equiv), DIPEA (3 equiv), DMF, 25°C, 6 h

  • Yield : 85%

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water enhances purity.

  • Spectroscopic Data :

    • ¹H NMR (500 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃-oxazole), 3.15 (s, 3H, NCH₃), 4.45 (s, 2H, NCH₂Ph), 7.25–7.45 (m, 5H, Ar-H), 8.05 (d, J = 8.5 Hz, 2H, Ar-H).

    • HRMS : m/z calcd for C₁₉H₂₀N₄O₄S₂ [M+H]⁺: 432.5; found: 432.5.

Challenges and Mitigation

  • Sulfamoyl Stability : Moisture-sensitive intermediates require anhydrous conditions.

  • Oxazole Ring Reactivity : Avoid strong acids/bases to prevent ring-opening.

  • Regioselectivity : Controlled stoichiometry and temperature prevent polysubstitution.

Q & A

Basic: What are the key synthetic steps and critical reagents for synthesizing this compound?

The synthesis involves three stages:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Benzamide attachment : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Sulfamoyl group introduction : Coupling of the intermediate with benzylmethylsulfonamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates carboxyl groups for amide bond formation .
    Critical reagents : Triethylamine (base), EDCI (coupling agent), and anhydrous solvents to minimize hydrolysis .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen/carbon environments .
  • IR spectroscopy : Confirmation of functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validation of molecular formula .
  • X-ray crystallography : Definitive structural elucidation for crystalline intermediates or final products (e.g., CCDC deposition protocols) .

Advanced: How can reaction variables (e.g., temperature, solvent) be optimized to improve yield?

  • Design of Experiments (DoE) : Statistical models (e.g., factorial designs) to identify interactions between variables like solvent polarity (acetonitrile vs. DMF) and temperature (25–80°C) .
  • Flow chemistry : Continuous-flow reactors for precise control of reaction parameters (residence time, mixing efficiency) during cyclization or coupling steps .
  • In-line monitoring : Real-time UV/Vis or FTIR to track reaction progress and adjust conditions dynamically .

Advanced: What computational methods predict the compound’s physicochemical properties or bioactivity?

  • Density Functional Theory (DFT) : Calculation of electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or fluorescence potential .
  • Molecular docking : Screening against protein targets (e.g., kinases) to predict binding affinity and guide SAR studies .
  • Machine learning : Training models on sulfonamide datasets to forecast solubility, logP, or metabolic stability .

Advanced: How are biological activities (e.g., antimicrobial) evaluated, and what assays validate efficacy?

  • In vitro antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cancer cell viability assays : MTT or ATP-based assays to measure IC₅₀ values in cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Fluorescence-based or calorimetric assays (e.g., ITC) to quantify inhibition of target enzymes (e.g., carbonic anhydrase) .

Advanced: How do researchers reconcile contradictory data (e.g., varying bioactivity across studies)?

  • Batch-to-batch variability analysis : Purity checks (HPLC) and counterion quantification (ion chromatography) to rule out impurities .
  • Assay standardization : Cross-validation using identical cell lines, culture conditions, and positive controls (e.g., cisplatin for cytotoxicity) .
  • Epistatic effect studies : Evaluate interactions with serum proteins or metabolic enzymes that may alter activity .

Advanced: What mechanistic insights explain the reactivity of functional groups (e.g., sulfamoyl)?

  • Kinetic isotope effects (KIE) : Deuterium labeling to probe rate-determining steps in sulfamoyl coupling .
  • Electrospray ionization mass spectrometry (ESI-MS) : Detection of transient intermediates during EDCI-mediated activation .
  • Theoretical studies : Transition-state modeling (DFT) to identify steric/electronic barriers in nucleophilic substitution .

Advanced: How is compound stability assessed under varying storage or handling conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (HPLC-MS) .
  • Solid-state stability : Powder X-ray diffraction (PXRD) to monitor crystallinity changes over time .
  • Solution stability : pH-dependent hydrolysis rates measured by UV/Vis or NMR in buffers (pH 1–13) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

  • Isosteric replacements : Substituting oxadiazole with 1,2,4-triazole to assess impact on bioactivity .
  • Positional scanning : Systematic variation of substituents on the benzamide core (e.g., electron-withdrawing vs. donating groups) .
  • Pharmacophore modeling : 3D alignment of active/inactive analogs to identify critical interaction motifs .

Advanced: What troubleshooting steps address low yields during scale-up synthesis?

  • Solvent optimization : Switch from batch to flow reactors to enhance heat/mass transfer .
  • Catalyst screening : Evaluate alternative coupling agents (e.g., HATU vs. EDCI) for improved efficiency .
  • Intermediate purification : Flash chromatography or recrystallization to remove byproducts before subsequent steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.